molecular formula C9H10N4O3 B14781225 4''-Nitroacetophenone semicarbazone

4''-Nitroacetophenone semicarbazone

Cat. No.: B14781225
M. Wt: 222.20 g/mol
InChI Key: IPWIWSSRLKCYGQ-UHFFFAOYSA-N
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Description

4’-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3. It is a derivative of semicarbazone, formed by the condensation reaction between 4’-nitroacetophenone and semicarbazide. This compound is known for its stability and is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitroacetophenone semicarbazone typically involves the reaction of 4’-nitroacetophenone with semicarbazide hydrochloride in the presence of an acidic or basic catalyst. The reaction is usually carried out in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone semicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitroacetophenone semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4’-aminoacetophenone semicarbazone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used for reduction reactions.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetophenone semicarbazones.

Scientific Research Applications

4’-Nitroacetophenone semicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Nitroacetophenone semicarbazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

4’-Nitroacetophenone semicarbazone can be compared with other semicarbazone derivatives:

    4’-Aminoacetophenone semicarbazone: Formed by the reduction of the nitro group to an amino group.

    4’-Methoxyacetophenone semicarbazone: Contains a methoxy group instead of a nitro group.

    4’-Chloroacetophenone semicarbazone: Contains a chloro group instead of a nitro group.

Uniqueness: The presence of the nitro group in 4’-Nitroacetophenone semicarbazone imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

[1-(4-nitrophenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWIWSSRLKCYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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